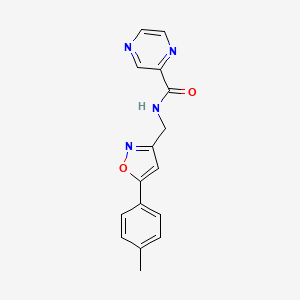

N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like “N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide” are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored . Three distinct forms of a similar compound were obtained and characterized: two polymorphic forms and one solvate .科学研究应用

化学和合成

异噁唑的热反应和光化学: 包括 N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺在内的异噁唑会发生热诱导反应,并表现出有趣的光化学性质。研究探讨了异噁唑及其衍生物的热二聚化,导致在不同条件下形成吡嗪二甲酰胺或氮丙啶甲酰胺 (Nishiwaki, Nakano, & Matsuoka, 1970).

有机合成中的立体选择性形成: 已经对涉及 N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺等化合物的 α,β-二脱氢氨基酸衍生物的立体选择性形成进行了研究。这项研究在合成具有异噁唑基或吡唑基环的化合物中具有重要意义,突出了取代基和反应条件的影响 (Vraniar, Meden, Polanc, & Koevar, 2002).

生物活性及潜在治疗应用

抗癌和抗菌特性: 与 N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺密切相关的某些吡唑和吡唑并嘧啶衍生物已显示出对癌细胞(例如艾利希腹水癌细胞)的潜在体外细胞毒活性,这突出了它们在开发抗癌疗法中的可能用途 (Hassan, Hafez, & Osman, 2014).

抗病毒活性: 对包括与 N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺在结构上相关的化合物的苯甲酰胺基吡唑的研究表明了显着的抗病毒活性。具体来说,一些化合物对 H5N1 流感病毒有效,表明在抗病毒药物开发中具有潜在应用 (Hebishy, Salama, & Elgemeie, 2020).

光合作用和农业化学

- 光合电子传递抑制: 与 N-((5-(对甲苯基)异噁唑-3-基)甲基)吡嗪-2-甲酰胺类似的吡唑衍生物已被研究为光合电子传递的潜在抑制剂。这项研究在开发新型除草剂和了解植物生理学方面尤为重要 (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

属性

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)15-8-13(20-22-15)9-19-16(21)14-10-17-6-7-18-14/h2-8,10H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEGQQIUJHRMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)